![molecular formula C16H10FN3O5 B5853049 1-(4-fluorophenyl)-4-(2-hydroxy-3-nitrobenzylidene)-3,5-pyrazolidinedione](/img/structure/B5853049.png)
1-(4-fluorophenyl)-4-(2-hydroxy-3-nitrobenzylidene)-3,5-pyrazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar complex organic compounds often involves multi-step chemical reactions, including condensation and functional group transformations. For instance, substituted 2-aminobenzo[b]pyrans were synthesized through three-component condensation involving aromatic aldehydes, cyanoacetic acid derivatives, and cyclic 1,3-diketones, showcasing a method that might be relevant for synthesizing related pyrazolidinedione compounds (Shestopalov et al., 2003).
Molecular Structure Analysis
The molecular structure of related compounds is often elucidated using techniques such as X-ray diffraction, IR, NMR, and theoretical calculations, providing insights into the atomic arrangements and electronic configurations. For example, experimental and theoretical investigations on pyrazole compounds have been conducted to determine their molecular geometry, vibrational frequencies, and NMR chemical shift values, which are essential for understanding the structural characteristics of similar compounds (Evecen et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving pyrazolidinedione derivatives can lead to various products depending on the reactants and conditions. Studies on reactions of donor compounds with pyrazolones to form pyrazolopyrazole derivatives highlight the chemical versatility and potential reactivity of such compounds (Abou-Zied & El-Mansory, 2014).
Physical Properties Analysis
Physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the behavior of chemical compounds under different conditions. The hydrogen-bonded structures of related compounds have been explored to understand their solid-state arrangements and interactions (Portilla et al., 2007).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards various reagents, define the applications and stability of organic compounds. The acid-base behavior of pyrazoles and isoxazoles with organic acids has been studied to compare hydrogen-bonding characteristics, providing insights into the reactivity patterns that might be expected from pyrazolidinedione derivatives (Girisha et al., 2016).
properties
IUPAC Name |
(4Z)-1-(4-fluorophenyl)-4-[(2-hydroxy-3-nitrophenyl)methylidene]pyrazolidine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FN3O5/c17-10-4-6-11(7-5-10)19-16(23)12(15(22)18-19)8-9-2-1-3-13(14(9)21)20(24)25/h1-8,21H,(H,18,22)/b12-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDSWZMSVUEUDO-WQLSENKSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])O)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])O)/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-1-(4-fluorophenyl)-4-(2-hydroxy-3-nitrobenzylidene)pyrazolidine-3,5-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.